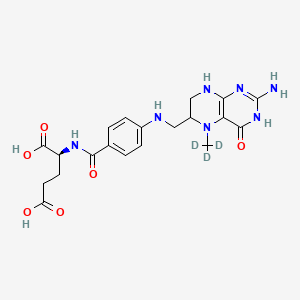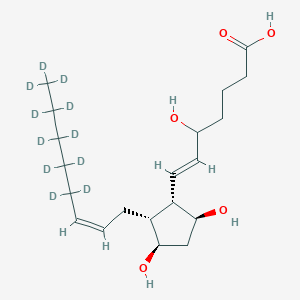![molecular formula C28H49NO8 B564775 (3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione CAS No. 102907-96-0](/img/structure/B564775.png)
(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Streptomyces kanamyceticus. It is primarily used to treat severe bacterial infections and tuberculosis. Kanamycin is available in oral, intravenous, and intramuscular forms .
准备方法
Synthetic Routes and Reaction Conditions
Kanamycin is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The purified product is then converted into its sulfate form for medical use .
Industrial Production Methods
In industrial settings, kanamycin production involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify kanamycin. The final product is often lyophilized to obtain a stable powder form .
化学反应分析
Types of Reactions
Kanamycin undergoes several types of chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in kanamycin.
Substitution: Substitution reactions can introduce new functional groups into the kanamycin molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties. These derivatives are often evaluated for their efficacy against resistant bacterial strains .
科学研究应用
Kanamycin has a wide range of scientific research applications:
Chemistry: Used as a selection marker in molecular cloning and genetic engineering experiments.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Used to treat severe bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the production of genetically modified organisms and in the development of new antibiotics
作用机制
Kanamycin exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA. This leads to the incorporation of incorrect amino acids into the growing peptide chain, resulting in nonfunctional proteins and ultimately bacterial cell death .
相似化合物的比较
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Tobramycin: An aminoglycoside used to treat various bacterial infections
Uniqueness of Kanamycin
Kanamycin is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is also effective against mycobacteria, making it a valuable second-line treatment for tuberculosis .
属性
CAS 编号 |
102907-96-0 |
|---|---|
分子式 |
C28H49NO8 |
分子量 |
527.699 |
IUPAC 名称 |
(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione |
InChI |
InChI=1S/C28H49NO8/c1-10-21-14(2)11-12-20(30)15(3)13-16(4)26(17(5)23(31)18(6)27(34)36-21)37-28-25(33)22(29(8)9)24(32)19(7)35-28/h14-19,21-22,24-26,28,32-33H,10-13H2,1-9H3/t14-,15-,16+,17+,18-,19-,21?,22+,24-,25-,26+,28+/m1/s1 |
InChI 键 |
YNDYFFYPLQMGQP-RTHMMUJQSA-N |
SMILES |
CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


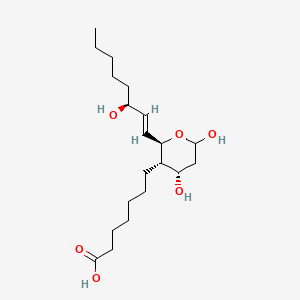
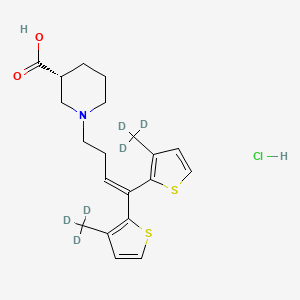
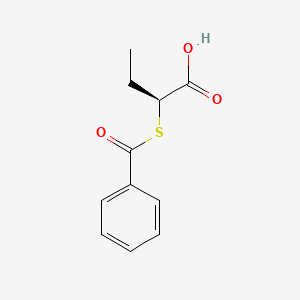

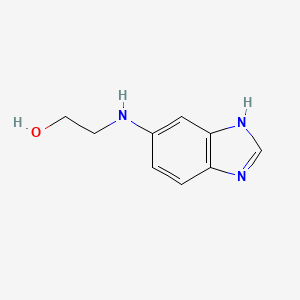
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
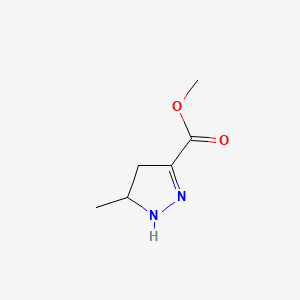
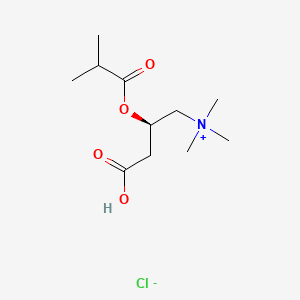
![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)
